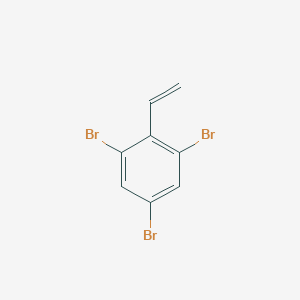

2,4,6-Tribromostyrene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-tribromo-2-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKFOGODAXJVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-82-0 | |

| Record name | Benzene, 1,3,5-tribromo-2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80189867 | |

| Record name | 2,4,6-Tribromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36327-34-1 | |

| Record name | 1,3,5-Tribromo-2-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36327-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036327341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P458Y58B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4,6 Tribromostyrene

Electrophilic Aromatic Bromination Pathways

The direct introduction of three bromine atoms onto the styrene (B11656) aromatic ring at the 2, 4, and 6 positions is accomplished through electrophilic aromatic substitution. This pathway, however, must be carefully controlled to favor substitution on the aromatic ring over the competing electrophilic addition reaction at the vinyl group's double bond.

Regioselective Bromination of Styrene and its Derivatives

The vinyl group (-CH=CH₂) of styrene is an activating group and an ortho-, para- director for electrophilic aromatic substitution. This electronic influence guides the incoming bromine electrophiles to the desired 2, 4, and 6 positions on the benzene (B151609) ring. The reaction proceeds stepwise:

First Bromination: The initial substitution typically occurs at the para position (C4) due to lower steric hindrance compared to the ortho positions.

Second and Third Brominations: Subsequent brominations occur at the two ortho positions (C2 and C6). The bromine atoms already on the ring are deactivating but are also ortho-, para- directors, further reinforcing the substitution pattern.

Achieving this specific trisubstituted product requires overcoming the propensity of the alkene group to react with bromine.

Optimization of Reaction Conditions for Controlled Substitution

To ensure the selective substitution on the aromatic ring and prevent addition reactions at the double bond, specific reaction conditions must be optimized. The use of a Lewis acid catalyst is crucial for this process.

Key optimization parameters include:

Catalyst: A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is essential. The catalyst polarizes the bromine molecule (Br₂), creating a potent electrophile (Br⁺) that preferentially attacks the electron-rich aromatic ring rather than the double bond stackexchange.com.

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or a chlorinated hydrocarbon is often used.

Temperature: The reaction temperature must be carefully controlled, as higher temperatures can lead to side reactions, including polymerization of styrene or addition of bromine to the vinyl group stackexchange.com. Reactions are often run at or below room temperature.

Stoichiometry: At least three equivalents of the brominating agent (e.g., molecular bromine) are required to achieve trisubstitution.

The following table summarizes the general conditions for the direct electrophilic bromination of styrene.

| Parameter | Condition | Purpose |

| Starting Material | Styrene | The substrate for bromination. |

| Brominating Agent | Molecular Bromine (Br₂) | Source of bromine electrophiles. |

| Catalyst | Iron(III) Bromide (FeBr₃) | To generate the Br⁺ electrophile and promote aromatic substitution. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert medium for the reaction. |

| Temperature | 0-25 °C | To control the reaction rate and minimize side reactions. |

| Stoichiometry | > 3 equivalents of Br₂ | To ensure complete trisubstitution of the aromatic ring. |

Alternative Synthetic Routes and Precursor Transformations

An alternative and effective method for synthesizing tribromostyrene (B8806245) involves a two-step process starting from a precursor molecule, thereby avoiding the direct bromination of styrene and its associated side reactions. A common precursor is phenethyl bromide (β-bromoethylbenzene) google.com.

The synthesis proceeds as follows:

Ring Bromination of the Precursor: Phenethyl bromide is subjected to electrophilic aromatic bromination. The ethyl bromide group is an ortho-, para- director, leading to the formation of β-bromoethyl-tribromobenzene. The molar ratio of bromine to phenethyl bromide is carefully controlled, typically between 3.1 and 3.3, to achieve the desired level of bromination google.com. This reaction also requires a Lewis acid catalyst.

Dehydrobromination: The resulting β-bromoethyl-tribromobenzene is then treated with a base to induce an elimination reaction. This step removes a hydrogen atom from the α-carbon and the bromine atom from the β-carbon of the ethyl side chain, creating the vinyl double bond and yielding the final tribromostyrene product google.comgoogle.com. This process is known as dehydrobromination.

This route can produce a mixture of isomers, including 2,4,6-tribromostyrene and 2,4,5-tribromostyrene google.comgoogle.com.

The table below outlines the key stages of this alternative synthetic pathway.

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Electrophilic Aromatic Bromination | Phenethyl Bromide | Br₂, FeBr₃ | β-bromoethyl-tribromobenzene |

| 2 | Dehydrobromination (Elimination) | β-bromoethyl-tribromobenzene | Alkali Metal Hydroxide, Phase Transfer Catalyst | Tribromostyrene |

Mechanistic Aspects of 2,4,6-Tribromostyrene Formation

The formation of 2,4,6-tribromostyrene via direct electrophilic aromatic substitution proceeds through a well-established multi-step mechanism.

Generation of the Electrophile: The Lewis acid catalyst (FeBr₃) reacts with molecular bromine to form a complex that polarizes the Br-Br bond, generating a highly reactive bromine electrophile, Br⁺.

Br₂ + FeBr₃ → [FeBr₄]⁻ + Br⁺

Electrophilic Attack: The π-electron system of the styrene aromatic ring acts as a nucleophile, attacking the bromine electrophile. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex youtube.com. The positive charge in this intermediate is delocalized over the ring, with resonance structures showing the charge at the ortho and para positions relative to the point of attack.

Deprotonation: A weak base, typically [FeBr₄]⁻, removes a proton (H⁺) from the carbon atom bearing the new bromine atom. This step restores the aromaticity of the ring, yielding a brominated styrene molecule and regenerating the Lewis acid catalyst.

Arenium Ion + [FeBr₄]⁻ → Bromostyrene + HBr + FeBr₃

This three-step sequence is repeated until three bromine atoms are substituted onto the ring at the electronically favored ortho and para positions, resulting in the formation of 2,4,6-tribromostyrene.

Polymer Chemistry of 2,4,6 Tribromostyrene

Homopolymerization Mechanisms

The synthesis of homopolymers from 2,4,6-Tribromostyrene, resulting in poly(2,4,6-tribromostyrene), can be achieved through various radical polymerization techniques scipoly.com. The bulky and electron-withdrawing nature of the three bromine atoms on the phenyl ring significantly influences the reactivity of the monomer and the properties of the resulting polymer.

Free Radical Polymerization Kinetics and Thermodynamics

Conventional free radical polymerization (FRP) is a fundamental method for polymerizing vinyl monomers. The process involves three main stages: initiation, propagation, and termination uomustansiriyah.edu.iq. The rate of polymerization in FRP is typically proportional to the monomer concentration and the square root of the initiator concentration uomustansiriyah.edu.iqfrontiersin.org.

While specific kinetic parameters for the free radical polymerization of 2,4,6-Tribromostyrene are not extensively documented, general principles allow for predictions of its behavior. The presence of electron-withdrawing substituents on the styrene (B11656) ring, such as halogens, is known to accelerate polymerization rates compared to unsubstituted styrene cmu.edu. This effect is attributed to the alteration of the electron density of the vinyl group and the stabilization of the propagating radical species cmu.edu. Therefore, 2,4,6-Tribromostyrene is expected to exhibit a higher polymerization rate than styrene under similar conditions.

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG), which is dependent on the enthalpy (ΔH) and entropy (ΔS) of polymerization. For vinyl monomers, the conversion of a double bond to a single bond is an exothermic process, resulting in a negative ΔH. However, the loss of translational freedom as monomers become part of a polymer chain leads to a negative ΔS. Polymerization is favorable (ΔG < 0) when the enthalpic contribution outweighs the entropic penalty, which is typically below a certain "ceiling temperature."

Controlled/Living Radical Polymerization Strategies (e.g., ATRP, RAFT)

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques are employed. These methods minimize irreversible termination reactions that are common in conventional FRP nih.gov.

Atom Transfer Radical Polymerization (ATRP) is a versatile CLRP method that uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate propagating polymer chains through a halogen atom transfer process psecommunity.orgacs.org. This reversible activation maintains a low concentration of active radicals, suppressing termination reactions nih.govcmu.edu. For brominated polymers, the bromine end-group is a key component of the ATRP equilibrium psecommunity.org. Given the successful application of ATRP to styrene and various substituted styrenes, it is a highly viable method for the controlled polymerization of 2,4,6-Tribromostyrene cmu.edunih.gov. The synthesis would typically involve an alkyl halide initiator, a copper(I) halide catalyst, and a nitrogen-based ligand psecommunity.orgjlu.edu.cn.

Copolymerization Behavior of 2,4,6-Tribromostyrene

Copolymerization of 2,4,6-Tribromostyrene with other monomers is a key strategy for tailoring material properties. The incorporation of the tribrominated monomer can enhance properties such as thermal stability and flame retardancy.

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios, denoted as r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain end towards its own monomer versus the comonomer fiveable.me. The ratio r₁ = k₁₁/k₁₂, where k₁₁ is the rate constant for the addition of monomer 1 to a chain ending in monomer 1, and k₁₂ is the rate constant for the addition of monomer 2 to a chain ending in monomer 1 fiveable.mefrontiersin.org.

If r₁ > 1, the propagating chain preferentially adds its own monomer, while if r₁ < 1, it prefers to add the other monomer fiveable.me. The product of the reactivity ratios (r₁r₂) indicates the tendency for monomer sequencing: r₁r₂ ≈ 1 suggests a random copolymer, r₁r₂ ≈ 0 indicates an alternating copolymer, and r₁r₂ > 1 points toward block copolymer formation fiveable.me. These ratios are typically determined by conducting copolymerizations at low conversions with varying initial monomer feed compositions and analyzing the resulting copolymer composition using methods like the Finemann-Ross or Kelen-Tudos equations frontiersin.orgnih.govmdpi.com.

While specific data for 2,4,6-Tribromostyrene is limited, studies on the closely related monomer 2,4,5-Tribromostyrene provide valuable insights into the expected copolymerization behavior.

| Comonomer (M₂) | r₁ (2,4,5-Tribromostyrene) | r₂ (Comonomer) | r₁ x r₂ |

|---|---|---|---|

| Styrene | 1.035 | 0.150 | 0.155 |

| Acrylonitrile | 2.445 | 0.133 | 0.325 |

The data indicates that 2,4,5-Tribromostyrene is more reactive than both styrene and acrylonitrile (r₁ > 1 and r₂ < 1). The product r₁r₂ being less than 1 suggests the formation of random copolymers with a tendency toward alternation mdpi.com.

Synthesis of Copolymers with Diverse Co-monomers

2,4,6-Tribromostyrene can be copolymerized with a variety of comonomers using both conventional and controlled radical techniques to produce materials with tailored properties.

Styrenic Monomers: Copolymerization with styrene or other substituted styrenes can be readily achieved. The resulting copolymers, such as poly(styrene-co-2,4,6-tribromostyrene), would combine the properties of polystyrene with the enhanced thermal characteristics imparted by the brominated units.

Acrylates and Methacrylates: Comonomers like methyl methacrylate (B99206) (MMA) or butyl acrylate (B77674) are frequently used in copolymerization to modify properties such as glass transition temperature and flexibility cmu.educmu.edunih.govnih.govmdpi.com. The synthesis of copolymers like poly(methyl methacrylate-co-2,4,6-tribromostyrene) could be accomplished via ATRP or RAFT to create well-defined block or random copolymers.

Other Vinyl Monomers: Copolymerization is also feasible with other vinyl monomers, such as acrylonitrile or divinylbenzene, to introduce specific functionalities or to create cross-linked networks researchgate.net.

The synthesis of these copolymers typically involves dissolving the monomers and a radical initiator (e.g., AIBN) or a controlled polymerization agent (e.g., ATRP catalyst or RAFT agent) in a suitable solvent and heating to initiate the reaction kpi.uamdpi.com.

Effect of Bromine Substitution on Copolymer Composition

The presence of three bromine atoms on the styrene ring has a significant electronic and steric effect on its polymerization behavior. Research on halogenated styrenes has shown that increasing the degree of halogenation tends to increase the monomer's reactivity ratio (r₁) in copolymerizations cmu.edu. This means the brominated styrene is more likely to add to a growing polymer chain than a less substituted comonomer like styrene.

This increased reactivity is due to the electron-withdrawing nature of the bromine atoms, which influences the polarity and reactivity of the vinyl double bond researchgate.net. As a result, in a copolymerization with a less reactive monomer, the 2,4,6-Tribromostyrene units will be incorporated into the copolymer chain at a faster relative rate. This leads to a copolymer composition that is enriched in the brominated monomer compared to the initial monomer feed ratio mdpi.com. The bulky nature of the substituents may also play a role, although the electronic effects are often dominant in influencing reactivity ratios nih.gov.

Polymer Architecture and Microstructure of Poly(2,4,6-Tribromostyrene)

The architecture and microstructure of a polymer, including its molecular weight, molecular weight distribution, and stereochemistry, are fundamentally determined by the polymerization method employed. These characteristics, in turn, dictate the macroscopic properties of the material.

Influence of Polymerization Method on Molecular Weight Distribution

The molecular weight distribution (MWD), often quantified by the dispersity index (Đ = Mw/Mn), is a critical parameter influenced by the kinetics of the polymerization reaction. Different polymerization techniques yield polymers with distinct MWDs.

Free-Radical Polymerization: Conventional free-radical polymerization of vinyl monomers like styrenes typically results in polymers with a broad molecular weight distribution and a high dispersity (Đ > 1.5). This is due to the high reactivity of the radical chain ends, which can undergo various termination reactions (combination or disproportionation) and chain transfer events at different stages of the polymerization. For 2,4,6-tribromostyrene, a free-radical process would be expected to produce a polymer with a similarly broad MWD.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of polymers with well-defined molecular weights and narrow MWDs (typically Đ = 1.1–1.3). These methods establish a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions. While specific studies on the CRP of 2,4,6-tribromostyrene are not readily available, the application of these techniques would theoretically allow for precise control over the molecular weight of poly(2,4,6-tribromostyrene).

Anionic Polymerization: Living anionic polymerization is known for producing polymers with the most narrow molecular weight distributions (Đ ≈ 1.05). However, this method is highly sensitive to impurities and the presence of the three bromine atoms on the phenyl ring of 2,4,6-tribromostyrene could potentially interfere with the anionic polymerization process through side reactions.

The following table illustrates the expected molecular weight distributions for poly(2,4,6-tribromostyrene) based on general principles of polymerization for styrenic monomers, as specific data is not available in the literature.

| Polymerization Method | Expected Number-Average Molecular Weight (Mn) | Expected Weight-Average Molecular Weight (Mw) | Expected Dispersity (Đ = Mw/Mn) |

| Free-Radical Polymerization | Variable, difficult to control | High | > 1.5 |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Controlled by [Monomer]/[Initiator] ratio | Low | 1.1 – 1.3 |

| Anionic Polymerization | Controlled by [Monomer]/[Initiator] ratio | Very Low | ~ 1.05 |

This table is illustrative and based on theoretical expectations for styrenic polymers, not on published experimental data for 2,4,6-tribromostyrene.

Analysis of Chain Microstructure and Stereoregularity

The stereochemistry, or tacticity, of a polymer describes the spatial arrangement of its side groups along the polymer backbone. For poly(2,4,6-tribromostyrene), the bulky tribromophenyl groups can be arranged in an isotactic (all on the same side), syndiotactic (alternating sides), or atactic (random) fashion.

The tacticity of polystyrene and its derivatives is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR. The chemical shifts of the carbons in the polymer backbone and the aromatic ring are sensitive to the stereochemical environment, allowing for the quantification of different stereosequences (e.g., triads, pentads).

For polystyrenes synthesized by free-radical polymerization at moderate temperatures, the resulting polymer is typically atactic, meaning it lacks a regular stereochemical structure. This is because the propagating radical center is planar, and the incoming monomer can add from either face with nearly equal probability. It is highly probable that the free-radical polymerization of 2,4,6-tribromostyrene would also yield an atactic polymer.

The synthesis of isotactic or syndiotactic polystyrene requires specific catalysts, such as Ziegler-Natta or metallocene catalysts, which are not typically used in conventional radical polymerization. There is no information in the scientific literature to suggest that stereoregular poly(2,4,6-tribromostyrene) has been synthesized or characterized.

Advanced Polymerization Techniques

Emulsion Polymerization for Poly(2,4,6-Tribromostyrene) Synthesis

Emulsion polymerization is a heterogeneous technique where a water-insoluble monomer is polymerized in an aqueous medium stabilized by a surfactant. This method is advantageous for achieving high molecular weights and high polymerization rates simultaneously.

The emulsion polymerization of brominated styrenes, including tribromostyrene (B8806245), has been explored, primarily in the patent literature for the production of flame retardants. However, challenges have been noted. For instance, the high melting point of 2,4,6-tribromostyrene (around 67-69°C) necessitates polymerization at elevated temperatures. One patent indicates that if the concentration of tribromostyrene is too high, the monomer can precipitate and solidify as it polymerizes, leading to fouling of the reactor and stirring equipment. To overcome this, the use of an organic solvent in the polymerization has been proposed to maintain a stable emulsion. The resulting product is a latex, which is a stable dispersion of polymer particles in water. The particle size and stability of this latex would be dependent on factors such as surfactant type and concentration, initiator concentration, and agitation rate.

Suspension and Solution Polymerization Methodologies

Suspension Polymerization: In suspension polymerization, the monomer is dispersed as droplets in a continuous phase, typically water, with the aid of a suspending agent and mechanical agitation. The initiator is soluble in the monomer, and each droplet acts as a small bulk polymerization reactor. This method is often used to produce polymer beads with diameters ranging from micrometers to millimeters. For 2,4,6-tribromostyrene, this method could be employed to produce solid beads of the polymer. The key process variables that would control the bead size and morphology include the type and concentration of the suspending agent, the monomer-to-water ratio, and the stirring speed. Given that the polymer is not soluble in its monomer, the resulting beads would likely be porous and irregular, a characteristic of powder polymerization.

Solution Polymerization: Solution polymerization involves dissolving the monomer in a suitable inert solvent in the presence of a soluble initiator. This method allows for good heat control but typically yields polymers with lower molecular weights due to potential chain transfer reactions with the solvent. The rate of polymerization would be dependent on the monomer and initiator concentrations. A key challenge in the solution polymerization of 2,4,6-tribromostyrene would be the selection of an appropriate solvent that can dissolve both the monomer and the resulting polymer to high conversions, while minimizing chain transfer.

Reactivity and Advanced Organic Transformations of 2,4,6 Tribromostyrene

Reactivity of the Vinyl Moiety

The vinyl group of 2,4,6-tribromostyrene is a key site for a variety of chemical transformations, including addition and cycloaddition reactions.

Electrophilic and Nucleophilic Addition Reactions

The electron-rich double bond of the vinyl group is susceptible to attack by electrophiles. In electrophilic addition reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. pressbooks.pubbyjus.comyoutube.comlibretexts.org For instance, the reaction with hydrogen halides (HX) proceeds via this mechanism. The regioselectivity of such additions is often governed by Markovnikov's rule, which states that the hydrogen atom of the HX molecule adds to the carbon atom of the double bond that already has more hydrogen atoms. byjus.com

Conversely, while less common for simple alkenes, nucleophilic addition to the vinyl group can be induced under specific conditions, particularly if the vinyl group is activated by strongly electron-withdrawing groups. This type of reaction involves the attack of a nucleophile on one of the carbon atoms of the double bond.

Cycloaddition Chemistry

The vinyl group of 2,4,6-tribromostyrene can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. libretexts.org A notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org Another important class is the [3+2] cycloaddition, which involves the reaction of the vinyl group with a 1,3-dipole to form a five-membered ring. uchicago.edu Furthermore, [2+2] cycloadditions, often photochemically induced, can lead to the formation of four-membered rings. libretexts.org

Reactivity of the Aryl Bromine Substituents

The three bromine atoms on the aromatic ring provide multiple sites for substitution and coupling reactions, significantly enhancing the synthetic utility of 2,4,6-tribromostyrene.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on the aromatic ring are excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.org The Suzuki coupling is widely used for the synthesis of biaryls and other conjugated systems. wikipedia.org The general mechanism involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. The reaction is typically carried out under mild, anaerobic conditions. organic-chemistry.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of the aryl bromide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgresearchgate.netnih.govyoutube.com This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. wikipedia.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Organoboron (e.g., Boronic Acid) | Pd catalyst, Base | Biaryl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkene |

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally electron-rich and thus resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under certain conditions. wikipedia.orglibretexts.orgchemistrysteps.comyoutube.com The presence of strongly electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack. wikipedia.orglibretexts.orgchemistrysteps.com In the case of 2,4,6-tribromostyrene, the cumulative electron-withdrawing effect of the three bromine atoms can facilitate the displacement of one or more bromine atoms by a strong nucleophile. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgchemistrysteps.com

Oxidative and Reductive Transformations

The 2,4,6-tribromostyrene molecule can undergo both oxidative and reductive transformations, targeting either the vinyl group or the aromatic ring.

Oxidation of the vinyl group can lead to the formation of various oxygenated products. For example, epoxidation can convert the double bond into an epoxide ring, while stronger oxidizing agents can cleave the double bond to yield aldehydes, ketones, or carboxylic acids.

Reductive transformations can also be employed. Catalytic hydrogenation can reduce the vinyl group to an ethyl group, yielding 2,4,6-tribromoethylbenzene. Under more forcing conditions, reductive dehalogenation of the aryl bromides can occur, leading to the sequential removal of bromine atoms from the aromatic ring.

Mechanistic Investigations of 2,4,6-Tribromostyrene Reactions

The mechanistic pathways of reactions involving 2,4,6-tribromostyrene are primarily dictated by the electronic and steric influences of the three bromine atoms on both the vinyl group and the aromatic ring. While specific kinetic and computational studies exclusively focused on 2,4,6-tribromostyrene are limited in publicly accessible literature, a thorough understanding of its reactivity can be extrapolated from mechanistic studies of related substituted styrenes and aryl halides. The following sections delve into the probable mechanisms for key transformations of 2,4,6-tribromostyrene, including its polymerization and palladium-catalyzed cross-coupling reactions.

Radical Polymerization of 2,4,6-Tribromostyrene

The polymerization of 2,4,6-tribromostyrene is expected to proceed via a free-radical mechanism, analogous to that of styrene (B11656) and other substituted styrenes. This process can be broken down into the classical steps of initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). These initiators decompose upon heating or irradiation to form primary radicals, which then attack the vinyl group of a 2,4,6-tribromostyrene monomer. This addition creates a new, more stable benzylic radical. The stability of this radical is crucial for the polymerization to proceed efficiently.

Propagation: The newly formed benzylic radical adds to the double bond of another 2,4,6-tribromostyrene monomer. This step is repeated, leading to the growth of the polymer chain. The regioselectivity of this addition is governed by the formation of the more stable benzylic radical. The bulky bromine atoms at the ortho positions (2 and 6) of the phenyl ring are likely to exert significant steric hindrance, which may influence the rate of propagation.

Termination: The growth of the polymer chain is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation).

The electronic effects of the bromine substituents are also critical. Bromine is an electron-withdrawing group through induction but an electron-donating group through resonance. In the case of 2,4,6-tribromostyrene, the inductive effect is expected to dominate, making the double bond more electron-deficient. Studies on the atom transfer radical polymerization (ATRP) of substituted styrenes have shown that monomers with electron-withdrawing substituents generally polymerize faster. cmu.edu This suggests that 2,4,6-tribromostyrene may exhibit a higher polymerization rate compared to styrene.

The Hammett equation can be used to quantify the effect of substituents on the reaction rate. The positive Hammett parameter (ρ) observed in the ATRP of substituted styrenes indicates that electron-withdrawing groups accelerate the polymerization. cmu.edu

Table 1: Kinetic Data for the Atom Transfer Radical Polymerization (ATRP) of Selected Substituted Styrenes

| Monomer | Substituent | Apparent Rate Coefficient (k_app) x 10^4 (s^-1) | Hammett Substituent Constant (σ_p) |

| 4-Methoxystyrene | 4-OCH₃ | 0.15 | -0.27 |

| 4-Methylstyrene | 4-CH₃ | 0.45 | -0.17 |

| Styrene | H | 0.85 | 0.00 |

| 4-Chlorostyrene | 4-Cl | 1.50 | 0.23 |

| 4-Bromostyrene | 4-Br | 1.60 | 0.23 |

Data adapted from a study on the ATRP of substituted styrenes. The data illustrates the trend of increasing reaction rate with more electron-withdrawing substituents, as indicated by the Hammett constant.

Palladium-Catalyzed Cross-Coupling Reactions

2,4,6-Tribromostyrene can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, through either the vinyl group or the C-Br bonds on the aromatic ring.

Heck Reaction Mechanism:

The Heck reaction involves the coupling of an unsaturated halide with an alkene. If 2,4,6-tribromostyrene were to react with an aryl halide, the reaction would likely proceed through the following catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Coordination and Migratory Insertion: The vinyl group of 2,4,6-tribromostyrene coordinates to the palladium center, followed by migratory insertion of the vinyl group into the Pd-Ar bond. The steric bulk of the ortho-bromine atoms could influence the rate and regioselectivity of this step.

β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The Pd(II)-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling Mechanism:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. One of the C-Br bonds of 2,4,6-tribromostyrene could undergo coupling with a boronic acid. The generally accepted mechanism involves:

Oxidative Addition: A Pd(0) catalyst oxidatively inserts into the C-Br bond of the 2,4,6-tribromostyrene, forming a Pd(II) intermediate. The reactivity of the C-Br bonds can be influenced by their position, with ortho-bonds potentially being more sterically hindered.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex are reductively eliminated to form the C-C coupled product and regenerate the Pd(0) catalyst.

The electronic nature of the tribromophenyl group, being electron-poor, would likely facilitate the oxidative addition step in both the Heck and Suzuki-Miyaura reactions.

Table 2: Hammett Substituent Constants for Relevant Groups

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

These constants quantify the electron-donating or electron-withdrawing nature of substituents on a benzene (B151609) ring and are used to predict their influence on reaction rates and mechanisms. viu.cawikipedia.org

Spectroscopic and Advanced Analytical Characterization of 2,4,6 Tribromostyrene and Its Polymeric Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 2,4,6-Tribromostyrene and its polymer. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the monomer and to analyze the microstructure of the resulting polymer.

For the 2,4,6-Tribromostyrene monomer , the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the vinyl protons and the aromatic protons. The vinyl group protons typically appear as a characteristic set of multiplets in the 5-7 ppm range, showing complex splitting due to geminal, cis, and trans couplings. The aromatic region would show a singlet for the two equivalent protons on the tribrominated benzene (B151609) ring.

For Poly(2,4,6-Tribromostyrene) , the polymerization process results in the disappearance of the vinyl proton signals and the appearance of broad signals corresponding to the aliphatic polymer backbone. These methine (-CH-) and methylene (B1212753) (-CH₂-) protons typically resonate in the 1-3 ppm range. The broadness of these peaks is characteristic of polymers and reflects the various stereochemical environments along the polymer chain. The aromatic proton signal remains, often slightly shifted and broadened compared to the monomer. Quantitative ¹H NMR analysis can be utilized to determine the content of various monomer units in copolymers. google.com

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the vinyl, aromatic, and, in the case of the polymer, aliphatic carbons. The chemical shifts are sensitive to the electronic environment, confirming the substitution pattern of the bromine atoms on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Compound | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic (Ar-H) | 2,4,6-Tribromostyrene | ~7.7 (singlet) |

| Vinyl (-CH=CH₂) | 2,4,6-Tribromostyrene | 5.5 - 7.0 (multiplets) |

| Aromatic (Ar-H) | Poly(2,4,6-Tribromostyrene) | ~7.7 (broad singlet) |

Mass Spectrometry for Molecular and Oligomeric Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the 2,4,6-Tribromostyrene monomer and for analyzing the distribution of oligomers in low-molecular-weight polymer samples.

For the monomer , electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would be characterized by the isotopic signature of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), leading to a distinctive pattern for the molecular ion and bromine-containing fragments. Common fragmentation pathways would include the loss of bromine atoms and cleavage of the vinyl group.

For the polymeric derivatives , techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight, TOF) are required. These "soft" ionization techniques allow for the analysis of larger molecules without significant fragmentation. The resulting spectrum shows a distribution of polymer chains, each differing by the mass of a single monomer unit, allowing for the determination of the repeat unit mass and the characterization of end-groups.

Infrared and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in 2,4,6-Tribromostyrene and its polymer.

The FTIR spectrum of Poly(2,4,6-Tribromostyrene) displays characteristic absorption bands that confirm its structure. researchgate.netnih.gov Key vibrational modes include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the polymer backbone, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-Br stretching: Strong absorptions in the lower frequency region, typically below 700 cm⁻¹.

The polymerization of the monomer can be monitored by the disappearance of the vinyl C=C stretching peak (around 1630 cm⁻¹) and vinyl C-H bending vibrations.

Raman spectroscopy serves as a complementary technique. ramanlife.comscribd.com Aromatic ring vibrations, particularly the ring-breathing modes, often give strong Raman signals. The symmetric nature of the tribrominated ring may lead to particularly intense and characteristic Raman bands, making it a useful tool for identification.

Table 2: Key Vibrational Bands for Poly(2,4,6-Tribromostyrene)

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FTIR / Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FTIR / Raman | 2850 - 3000 |

| Aromatic C=C Stretch | FTIR / Raman | 1450 - 1600 |

| C-H Bending (Backbone) | FTIR | 1450 - 1495 |

X-ray Diffraction for Crystalline Structure Elucidation

X-ray diffraction (XRD) is used to investigate the morphology and crystalline nature of materials. For the 2,4,6-Tribromostyrene monomer , if it can be crystallized, single-crystal XRD could be used to determine its precise three-dimensional atomic arrangement, bond lengths, and bond angles.

For Poly(2,4,6-Tribromostyrene) , XRD is used to assess its degree of crystallinity. Polystyrene and its derivatives are typically amorphous, meaning they lack long-range ordered crystalline structures. epo.org An XRD pattern of an amorphous polymer like Poly(2,4,6-Tribromostyrene) would not show sharp diffraction peaks characteristic of crystalline materials. Instead, it would exhibit a broad, diffuse scattering feature, often referred to as an "amorphous halo," centered around a d-spacing that reflects the average distance between polymer chains. Thermoplastic resins with a crystallinity of 30% or less are often classified as noncrystalline. epo.org

Chromatographic Techniques for Purity and Molecular Weight Distribution (e.g., GPC)

Chromatographic methods are indispensable for assessing the purity of the monomer and for characterizing the molecular weight distribution of the polymer.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the 2,4,6-Tribromostyrene monomer.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight distribution of polymers. cmu.edubiorizon.eumalvernpanalytical.com The technique separates polymer chains based on their hydrodynamic volume in solution, with larger chains eluting first. cmu.edu By calibrating the system with polymer standards (typically polystyrene), the molecular weight distribution of Poly(2,4,6-Tribromostyrene) can be determined. shodex.com This analysis yields several important parameters:

Number-average molecular weight (Mn): The total weight of the sample divided by the number of molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

Tetrahydrofuran (THF) is a common solvent used for the GPC analysis of brominated polystyrene compounds. google.com Studies have reported Poly(2,4,6-Tribromostyrene) with a weight average molecular weight of approximately 150,000 g/mol as determined by GPC. google.com

Table 3: Representative GPC Data for a Poly(2,4,6-Tribromostyrene) Sample

| Parameter | Symbol | Typical Value |

|---|---|---|

| Number-Average Molecular Weight | Mn | 85,000 g/mol |

| Weight-Average Molecular Weight | Mw | 150,000 g/mol |

Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Behavior

Thermal analysis techniques are critical for evaluating the stability and processing characteristics of Poly(2,4,6-Tribromostyrene).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For Poly(2,4,6-Tribromostyrene), TGA is used to determine its thermal stability and decomposition profile. The analysis is typically performed under an inert atmosphere (e.g., nitrogen). The temperature at which a certain percentage of weight loss occurs (e.g., 1% or 5%) is a key indicator of thermal stability. Brominated polystyrenes have been reported to exhibit a 1% weight loss at temperatures below 336°C, with more stable versions having a 1% weight loss temperature of 340°C or higher. google.com The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For an amorphous polymer like Poly(2,4,6-Tribromostyrene), the most important feature in a DSC thermogram is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC curve. The Tg is a critical parameter for determining the material's service temperature and processing conditions.

Table 4: Thermal Properties of Poly(2,4,6-Tribromostyrene)

| Property | Technique | Typical Value |

|---|---|---|

| Glass Transition Temperature | DSC | ~195 °C |

Theoretical and Computational Chemistry of 2,4,6 Tribromostyrene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of 2,4,6-tribromostyrene. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2), are employed to solve the electronic Schrödinger equation. These calculations provide detailed information about molecular orbitals, charge distribution, and electronic energies.

The electronic properties of 2,4,6-tribromostyrene are significantly influenced by the presence of the bromine atoms and the vinyl group on the benzene (B151609) ring. The bromine atoms, being highly electronegative, withdraw electron density from the aromatic ring, which in turn affects the reactivity of the vinyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors, derived from conceptual density functional theory, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to predict how 2,4,6-tribromostyrene will behave in chemical reactions. For instance, these descriptors can offer insights into its propensity to undergo polymerization or other chemical transformations.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.8 D |

| Ionization Potential | 8.1 eV |

| Electron Affinity | 0.9 eV |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving molecules like 2,4,6-tribromostyrene. DFT methods, which are computationally less demanding than traditional ab initio methods, can provide accurate results for the geometries of transition states and the energetics of reaction pathways.

The polymerization of 2,4,6-tribromostyrene is a key reaction that can be studied using DFT. Calculations can elucidate the step-by-step mechanism of the polymerization process, including initiation, propagation, and termination steps. By mapping the potential energy surface of the reaction, researchers can identify the transition states and intermediates, and calculate the activation energies for each step. This information is critical for understanding the kinetics of the polymerization and for optimizing reaction conditions.

For example, a DFT study could investigate the free radical polymerization of 2,4,6-tribromostyrene. The reaction would be initiated by a radical species, which attacks the double bond of the styrene (B11656) monomer. DFT calculations can model this initial attack, the subsequent addition of more monomer units to the growing polymer chain, and the eventual termination of the chain.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Initiation | 15.2 |

| Propagation | 8.5 |

| Chain Transfer | 12.1 |

| Termination (Combination) | 2.3 |

| Termination (Disproportionation) | 3.1 |

Molecular Dynamics Simulations of Poly(2,4,6-Tribromostyrene) Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For poly(2,4,6-tribromostyrene), MD simulations can provide detailed information about the structure, dynamics, and thermodynamic properties of the polymer in its bulk form.

In an MD simulation, the atoms and molecules are allowed to interact for a period of time by approximations of known physics. The trajectory of the atoms and molecules is determined by numerically solving Newton's equations of motion for a system of interacting particles, where forces between the particles and their potential energies are often calculated using interatomic potentials or molecular mechanics force fields.

| Parameter | Value |

|---|---|

| Force Field | COMPASS or AMBER |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K - 500 K |

| Pressure | 1 atm |

| Time Step | 1 fs |

| Simulation Duration | 10 ns - 100 ns |

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data. For 2,4,6-tribromostyrene, theoretical calculations can predict various spectroscopic signatures, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for identifying the compound and for understanding its molecular structure and bonding.

DFT calculations are commonly used to compute vibrational frequencies, which can then be correlated with experimental IR and Raman spectra. The calculated vibrational modes can be visualized to aid in the assignment of the observed spectral bands. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Comparing the calculated and experimental NMR spectra can help to confirm the molecular structure and to assign the resonances to specific atoms in the molecule.

Conformational analysis is another area where computational methods are highly beneficial. For a molecule like 2,4,6-tribromostyrene, which has a flexible vinyl group, there can be multiple stable conformations. Computational methods can be used to explore the potential energy surface of the molecule and to identify the low-energy conformers. This information is important for understanding the molecule's physical and chemical properties, as the observed properties are often an average over the different conformations present at a given temperature.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H stretch |

| ν(C=C) aromatic | 1580 | 1575 | Aromatic C=C stretch |

| ν(C=C) vinyl | 1630 | 1625 | Vinyl C=C stretch |

| δ(C-H) vinyl | 995 | 990 | Vinyl C-H bend |

| ν(C-Br) | 650 | 645 | C-Br stretch |

Advanced Applications and Functional Materials Design Based on 2,4,6 Tribromostyrene

Molecular Design Principles for Material Performance Enhancement

The strategic design of functional materials leveraging 2,4,6-tribromostyrene hinges on understanding and manipulating its chemical structure to achieve desired properties, most notably flame retardancy. The high bromine content of the molecule is a key feature that is exploited in the development of high-performance polymers.

Chemical Mechanisms of Flame Retardancy in Tribrominated Polystyrenes

The flame retardant efficacy of polymers derived from 2,4,6-tribromostyrene, such as poly(2,4,6-tribromostyrene), is rooted in a dual-action mechanism that operates in both the gas phase and the condensed (solid) phase during combustion. Halogenated flame retardants are recognized as highly effective because they inhibit the radical combustion reactions that occur in the flame. organic-chemistry.org

Gas Phase Inhibition: The primary mechanism of flame retardancy occurs in the gas phase. nsf.gov During the initial stages of combustion, the heat causes the C-Br bonds in the polymer to break, releasing bromine radicals (Br•) into the gaseous phase. These bromine radicals are highly effective at interrupting the self-sustaining radical chain reactions of fire. They act as scavengers for the high-energy hydrogen (H•) and hydroxyl (•OH) radicals, which are essential for flame propagation. The bromine radicals react with these species to form hydrogen bromide (HBr). nih.gov

H• + Br• → HBr •OH + Br• → HOBr

The HBr produced can further inhibit combustion by reacting with the high-energy radicals, replacing them with the much less reactive bromine radical, thereby slowing down the exothermic processes in the flame. researchgate.net

H• + HBr → H₂ + Br• •OH + HBr → H₂O + Br•

This "radical trap" mechanism effectively cools the system and reduces the supply of flammable gases, suppressing the fire. researchgate.net

Condensed Phase Action: While gas-phase inhibition is the dominant mechanism, brominated polystyrenes can also contribute to flame retardancy in the condensed phase. The presence of the flame retardant can alter the thermal degradation pathway of the polymer, promoting the formation of a stable layer of carbon, or "char," on the material's surface. researchgate.net This char layer acts as an insulating barrier, reducing the rate of heat transfer from the flame to the underlying polymer. wikipedia.org It also impedes the flow of flammable volatile decomposition products to the flame and limits the oxygen supply to the polymer surface, further stifling combustion. wikipedia.org In some formulations, the interaction between the brominated compound and the polymer matrix can lead to enhanced degradation of the polymer, which, counterintuitively, can contribute to flame retardancy by facilitating the release of HBr for gas-phase activity. nih.gov

Strategies for Incorporating 2,4,6-Tribromostyrene into Polymer Matrices

To impart flame retardant properties to commercial polymers, 2,4,6-tribromostyrene (or its polymerized form) can be integrated into various polymer matrices. The two primary strategies for this are copolymerization and blending.

Copolymerization: In this approach, 2,4,6-tribromostyrene is introduced as a comonomer during the polymerization process of the base polymer (e.g., styrene (B11656) to make polystyrene). This results in the flame-retardant monomer being chemically bound and integrated into the polymer backbone. For example, terpolymers of dibromostyrene, styrene, and butadiene have been synthesized to create flame-retardant materials with specific physical properties. researchgate.net This method ensures permanent incorporation and prevents the leaching or migration of the flame-retardant species over time, which can be a concern with additive flame retardants. The resulting copolymer has properties that are a hybrid of the constituent monomers.

Blending: A more straightforward and common industrial method is to mechanically blend poly(2,4,6-tribromostyrene) with a host thermoplastic polymer, such as polyesters or nylons. osti.gov This process involves mixing the flame-retardant polymer with the base polymer at elevated temperatures (melt blending). The resulting material is a composite where the flame retardant is physically dispersed within the polymer matrix. The compatibility between the brominated polymer and the host matrix is crucial for achieving a homogeneous dispersion and maintaining the mechanical properties of the final product. Polymeric flame retardants like brominated polystyrene are often favored over smaller molecules because their higher molecular weight reduces the potential for migration. nih.gov

Polymer-Based Sensor Materials Development

The unique electronic and physical properties of brominated styrenic polymers can be harnessed for the development of advanced sensor materials. The presence of heavy bromine atoms and the aromatic structure can influence the polymer's interaction with various analytes, forming the basis for detection.

Design and Sensing Mechanisms Utilizing Brominated Styrenic Polymers

Polymers are advantageous in sensor design due to their low cost, ease of functionalization, and adaptability to various substrates. nih.gov While specific sensors based on 2,4,6-tribromostyrene are a niche area, the principles of polymer-based sensing can be applied to materials derived from it. The design of such sensors often involves immobilizing the polymer on a transducer surface, where an interaction with a target analyte generates a measurable signal.

Electrochemical Sensing: Conducting polymers are often used in electrochemical sensors. chemeo.com While poly(2,4,6-tribromostyrene) is not inherently conductive, it could be used as a matrix or a recognition element on an electrode surface. The sensing mechanism would rely on the analyte modulating the electrochemical response of a probe. For example, the hydrophobic and electron-rich nature of the tribromophenyl groups could lead to specific interactions with certain organic molecules, blocking or enhancing electron transfer at the electrode surface, which can be measured by techniques like electrochemical impedance spectroscopy. researchgate.net

Optical Sensing: Another approach is through optical sensors, which often rely on changes in fluorescence or color. researchgate.net A brominated styrenic polymer could be functionalized with a fluorophore. The sensing mechanism could be based on fluorescence quenching, where the target analyte interacts with the polymer and deactivates the excited state of the fluorophore, leading to a decrease in fluorescence intensity. The high atomic number of bromine could also facilitate intersystem crossing, potentially influencing the photophysical properties of an integrated dye, which could be exploited for sensing applications.

Characterization of Polymer Membranes for Sensing Applications

The performance of a polymer-based sensor is critically dependent on the properties of the polymer membrane. A thorough characterization is essential to understand its structure, chemistry, and interaction with the analyte. A suite of microscopy and spectroscopy techniques is employed for this purpose. wikipedia.org

Key characterization techniques include:

Chemical Structure and Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy are used to identify the chemical bonds and functional groups present in the polymer, confirming its composition. scipoly.combeilstein-journals.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and purity of the polymer. beilstein-journals.org

Elemental Composition: Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, and X-ray Photoelectron Spectroscopy (XPS) are employed to determine the elemental makeup of the membrane surface, which would be crucial for confirming the presence and distribution of bromine. scipoly.combeilstein-journals.org

Physical and Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, such as the glass transition temperature (Tg) and melting point, which define the material's operational temperature range and physical state. beilstein-journals.org

The table below summarizes the primary techniques used for characterizing polymer membranes for sensing applications.

| Characterization Method | Information Provided |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, and pore size. wikipedia.org |

| Atomic Force Microscopy (AFM) | High-resolution surface topography and roughness. wikipedia.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and chemical bonds. scipoly.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and purity. beilstein-journals.org |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. scipoly.com |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (Tg, melting point), thermal stability. beilstein-journals.org |

Role as a Key Intermediate in Specialized Organic Synthesis

Beyond its direct application as a flame retardant, 2,4,6-tribromostyrene serves as a valuable intermediate in organic synthesis, primarily as a monomer for creating functional polymers and as a building block for more complex molecules through reactions involving its vinyl group.

The most significant role of 2,4,6-tribromostyrene as an intermediate is its polymerization to form poly(2,4,6-tribromostyrene). This homopolymer is the actual material often used as an additive flame retardant. scipoly.com The properties of this polymer are detailed in the table below.

Physical Properties of Poly(2,4,6-tribromostyrene)

| Property | Value |

|---|---|

| Density | 2.1 g/cm³ |

| Form | Powder |

| Softening Point | 220°C |

| Glass Transition Temperature (Tg) | 195°C |

| Solubility | Soluble in THF; Insoluble in water |

Data sourced from Scientific Polymer Products scipoly.com

The vinyl group of 2,4,6-tribromostyrene is a reactive functional group that can participate in various C-C bond-forming reactions, allowing it to be incorporated into other molecular structures.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In a reverse scenario, 2,4,6-tribromostyrene (an alkene) could potentially be coupled with aryl halides to synthesize more complex, substituted stilbene-like structures, carrying the tribromophenyl moiety. researchgate.net

Diels-Alder Reaction: As an alkene, the vinyl group of 2,4,6-tribromostyrene can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. wikipedia.org This reaction would form a cyclohexene (B86901) ring, providing a pathway to highly functionalized cyclic compounds containing the tribromophenyl group.

Functional Polymer Synthesis: 2,4,6-tribromostyrene can be copolymerized with other functional monomers to create polymers with tailored properties, combining flame retardancy with other desired characteristics for specialized applications in materials science. beilstein-journals.org

Green Chemistry Principles in the Synthesis and Application of 2,4,6 Tribromostyrene

Sustainable Synthetic Pathways for 2,4,6-Tribromostyrene

Traditional synthesis of brominated aromatic compounds, including the precursors to 2,4,6-tribromostyrene, often involves molecular bromine (Br₂), a substance that is highly toxic, corrosive, and hazardous to handle. A common industrial route to tribromostyrene (B8806245) involves the bromination of phenethyl bromide or a similar precursor, followed by dehydrobromination. Green chemistry offers several more sustainable alternatives to these conventional methods.

A key strategy is the in-situ generation of the brominating agent, which avoids the transportation and storage of large quantities of hazardous molecular bromine. This can be accomplished by oxidizing bromide salts, such as hydrobromic acid (HBr) or potassium bromide (KBr), with a greener oxidant like hydrogen peroxide (H₂O₂). The only byproduct of this reaction is water, making it an environmentally benign option. For instance, a patented environmentally friendly process for producing the related compound 2,4,6-tribromophenol (B41969) utilizes HBr and H₂O₂ in an aqueous medium. This approach can be adapted for the synthesis of 2,4,6-tribromostyrene precursors.

Other sustainable approaches include:

Photochemical Methods: Utilizing light as a renewable energy source to initiate the bromination reaction can replace chemical radical initiators. High-powered LEDs can be used to trigger the cleavage of the bromine-bromine bond, creating reactive bromine radicals for the synthesis.

Alternative Brominating Agents: N-bromosuccinimide (NBS) is a solid and less hazardous alternative to liquid bromine. Reactions using NBS can often be conducted in greener solvents, such as water, further enhancing the sustainability of the process.

Mechanochemistry: Solvent-free bromination can be achieved through mechanochemical methods, such as ball milling. This technique eliminates the need for potentially harmful organic solvents, reducing waste and energy consumption associated with solvent recycling.

These sustainable pathways offer significant advantages in terms of safety and environmental impact over traditional bromination methods.

Atom Economy and Waste Minimization in Related Chemical Processes

Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.

Traditional substitution and elimination reactions used in the synthesis of compounds like 2,4,6-tribromostyrene can suffer from poor atom economy. For example, in a typical electrophilic aromatic substitution using Br₂, for every three bromine atoms added to the styrene (B11656) precursor, three molecules of hydrogen bromide (HBr) are generated as a byproduct. While HBr can be recycled, it represents a significant portion of the reactant mass that does not end up in the final product. The dehydrobromination step to form the vinyl group also generates waste.

The use of alternative brominating agents like NBS also presents atom economy challenges. While safer to handle than Br₂, only the single bromine atom from the NBS molecule is incorporated into the product, with the succinimide (B58015) portion becoming a byproduct.

Ar-H + 3HBr + 3H₂O₂ → Ar-Br₃ + 6H₂O

This process incorporates the bromine from HBr directly and produces only water as a major byproduct, leading to a much higher atom economy compared to using elemental bromine.

Waste minimization also extends to the entire lifecycle of the product. Poly(2,4,6-tribromostyrene), used as a flame retardant, contributes to the growing problem of electronic waste (e-waste). Developing processes to efficiently remove and recycle bromine and antimony from these waste streams is a critical aspect of waste minimization.

| Bromination Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Direct Bromination with Br₂ | Styrene + 3Br₂ | Tribromostyrene | 3HBr | ~53% |

| Bromination with NBS | Styrene + 3NBS | Tribromostyrene | 3 Succinimide | ~38% |

| Oxidative Bromination with HBr/H₂O₂ | Styrene + 3HBr + 3H₂O₂ | Tribromostyrene | 6H₂O | ~75% |

Green Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic syntheses employ volatile organic compounds (VOCs), which can be hazardous to human health and the environment. Chlorinated solvents, which are often used for bromination reactions, are particularly problematic due to their potential to cause ozone depletion and their carcinogenicity.

Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. For the synthesis of 2,4,6-tribromostyrene and related compounds, several greener alternatives exist:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many reactions. Oxidative bromination using systems like H₂O₂-HBr can be effectively performed in water.

Solvent-Free Conditions: The most sustainable option is to conduct reactions without any solvent. Microwave-assisted solvent-free synthesis has proven effective for a variety of organic reactions, offering rapid reaction times and high purity products. This can be achieved by either mixing the neat reactants or impregnating them onto a solid support like silica (B1680970) or alumina. Mechanochemical synthesis, as mentioned earlier, is another powerful solvent-free technique.

Continuous Flow Systems: Flow chemistry can significantly reduce the volume of solvent required compared to batch processing. The enhanced mixing and heat transfer in microreactors can lead to higher efficiency and selectivity, minimizing the need for large solvent quantities.

By replacing traditional hazardous solvents with these greener alternatives, the environmental impact of producing 2,4,6-tribromostyrene can be substantially reduced.

Energy Efficiency in Chemical Transformations Involving 2,4,6-Tribromostyrene

Reducing energy consumption is a core principle of green chemistry, as it not only lowers production costs but also decreases the environmental impact associated with energy generation. Synthetic methods should ideally be conducted at ambient temperature and pressure.

Several innovative technologies can enhance the energy efficiency of processes related to 2,4,6-tribromostyrene:

Microwave-Assisted Synthesis: Microwave irradiation provides a rapid and efficient method for heating reaction mixtures. Unlike conventional heating, which transfers energy indirectly, microwaves directly excite the molecules of the reactants and solvent, leading to a dramatic reduction in reaction times—often from hours to minutes. This results in significant energy savings and often leads to higher product yields and purity. Microwave-assisted synthesis has been successfully applied to various bromination reactions.

Photochemistry: As discussed in the context of sustainable pathways, using light to drive reactions can be more energy-efficient than thermal methods. This is particularly true for radical brominations, which traditionally require high temperatures or chemical initiators.

Catalysis: The use of efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure) and thus reducing energy input. While traditional brominations may use Lewis acid catalysts, research into more efficient and recyclable catalysts is ongoing.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Energy Input | High | Low to Moderate |

| Product Yield | Variable | Often Improved |

| Byproduct Formation | Can be significant | Often Reduced |

By integrating these energy-efficient technologies, the production of 2,4,6-tribromostyrene can become more economically viable and environmentally sustainable.

Q & A

Q. What are the established synthetic routes for 2,4,6-tribromostyrene, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves bromination of styrene derivatives using brominating agents like elemental bromine (Br₂) or tribromide salts in solvents such as tetrahydrofuran (THF) or dichloromethane. Reaction efficiency can be optimized by controlling stoichiometry (e.g., 3:1 molar ratio of Br₂ to styrene) and temperature (0–25°C). Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion . Post-synthesis purification via column chromatography or recrystallization improves yield (>97% purity achievable) .

Q. Which analytical techniques are most reliable for characterizing 2,4,6-tribromostyrene and its polymeric forms?

- Methodological Answer :

- FTIR Spectroscopy : Identifies bromine-styrene bonding (C-Br stretches at 500–600 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substitution patterns (e.g., aromatic proton splitting in styrene backbone).

- GPC/SEC : Determines molecular weight distribution in polymeric forms (e.g., poly(2,4,6-tribromostyrene)) .

- Elemental Analysis : Validates bromine content (target ~66% by weight) .

Q. How should researchers assess the thermal stability and decomposition profiles of 2,4,6-tribromostyrene?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) reveals decomposition onset temperatures (~250–300°C). Differential scanning calorimetry (DSC) detects glass transition (Tg) and melting points. For polymeric forms, compare degradation kinetics with non-brominated polystyrene to evaluate flame-retardant efficacy .

Advanced Research Questions

Q. What methodologies detect and quantify 2,4,6-tribromostyrene degradation products in environmental samples?

- Methodological Answer :

- LC-MS/MS : Quantifies trace metabolites (e.g., tribromophenols) using electrospray ionization (ESI) in negative mode. Calibrate with deuterated internal standards to mitigate matrix effects .

- GC-ECD : Detects brominated aromatic fragments with high sensitivity (detection limit: ~0.1 ppb) .

- HPLC-UV : Validates peak purity for degradation intermediates (λ = 254 nm) .

Q. How can contradictions in reported thermal stability data for poly(2,4,6-tribromostyrene) be resolved?